3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Overview
Description
“3-(4-Fluorophenyl)isoxazole-5-carbaldehyde” is a chemical compound with the molecular formula C10H6FNO2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “3-(4-Fluorophenyl)isoxazole-5-carbaldehyde” has been described in several studies . The compound is typically synthesized through a series of chemical reactions, which involve the use of various reagents and catalysts. The exact process can vary depending on the specific requirements of the experiment .Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)isoxazole-5-carbaldehyde” has been analyzed using various techniques, including Infrared spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy . These analyses provide detailed information about the compound’s molecular structure and chemical properties .Chemical Reactions Analysis
“3-(4-Fluorophenyl)isoxazole-5-carbaldehyde” participates in various chemical reactions . The compound’s reactivity is influenced by its molecular structure, particularly the presence of the fluorophenyl and isoxazole groups .Physical And Chemical Properties Analysis
“3-(4-Fluorophenyl)isoxazole-5-carbaldehyde” has a molecular weight of 191.16 g/mol . The compound’s physical and chemical properties, including its melting point and solubility, have been analyzed in several studies .Scientific Research Applications
Antitubercular Activity
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone derivatives, including 3-(4-fluorophenyl)isoxazole-5-carbaldehyde, have shown promising antitubercular activity. These compounds have been synthesized and characterized, demonstrating moderate bioactivity against Mycobacterium tuberculosis strains, with some compounds exhibiting cytotoxicity against resistant strains (Carrasco et al., 2021).
Synthesis of Fluorine-Containing Derivatives
A study focused on synthesizing 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes, including 3-(4-fluorophenyl)isoxazole-5-carbaldehyde. This research developed a one-pot, metal-free cycloaddition for preparing trifluoromethylisoxazoles, demonstrating the compound's utility in synthesizing fluorinated analogs of various bioactive molecules (Chalyk et al., 2019).
Structural and Optical Properties
The molecular structure, vibrational frequencies, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a closely related compound, have been investigated. This study provided insights into the stability, charge transfer, and potential nonlinear optics applications of these molecules (Mary et al., 2015).
Antimicrobial Activity
Isoxazole derivatives, including those related to 3-(4-fluorophenyl)isoxazole-5-carbaldehyde, have been synthesized and shown to possess significant antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, displaying promising antibacterial and antifungal properties (Dhaduk & Joshi, 2022).
Molecular Docking Studies for Biomedical Applications
Research involving the electrochemically induced transformation of compounds including 3-(4-bromophenyl)isoxazole-5(4H)-one has led to the synthesis of molecules like 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one. These compounds show potential for various biomedical applications, particularly in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).
Molybdenum-Mediated Synthesis
A study explored the molybdenum-mediated synthesis of 5-mono- and 4,5-disubstituted 1H-pyrrole-2,3-diones from isoxazole-5-carbaldehydes. This method provides a new route for creating these compounds, which are valuable as precursors for various drug discovery processes (Galenko et al., 2022).
Anticancer Activity
Research involving the synthesis of peptidomimics from isoxazoles, including isoxazole-5-carbaldehydes, has shown potential in evaluating antibacterial and antineoplastic properties. These compounds demonstrate moderate to good antibiotic activities, with certain derivatives showing broad-spectrum anticancer activity against various human tumor cell lines (Abdou & Bekheit, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLKEQSLHUIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573509 | |
Record name | 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde | |
CAS RN |
251912-65-9 | |
Record name | 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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